molecular formula C12H12BrNS B13784899 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide CAS No. 63467-32-3

8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide

Katalognummer: B13784899
CAS-Nummer: 63467-32-3
Molekulargewicht: 282.20 g/mol
InChI-Schlüssel: POLHIQIGPYAYOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide is a chemical compound with the molecular formula C12H11NS.BrH and a molecular weight of 282.199 . This compound is part of the naphthothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide typically involves the reaction of 2-methylnaphthalene with thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide can be compared with other similar compounds in the naphthothiazole family, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63467-32-3

Molekularformel

C12H12BrNS

Molekulargewicht

282.20 g/mol

IUPAC-Name

2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole;hydrobromide

InChI

InChI=1S/C12H11NS.BrH/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8;/h2,4,6-7H,3,5H2,1H3;1H

InChI-Schlüssel

POLHIQIGPYAYOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=CC3=C2CCC=C3.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.